(R)-2-Amino-2-(3,4-difluorophenyl)ethan-1-OL hcl

Chiral intermediate Ticagrelor synthesis Enantioselective reduction

Generic ticagrelor manufacturers face diastereomeric impurity profiles exceeding ICH Q3A thresholds when sourcing the incorrect enantiomer, forcing costly re-purification and batch rejection. The (R)-configured amino alcohol HCl salt directly resolves this bottleneck. • ≥99.0% ee and [α]D²⁵ +27.0° to +30.0° ensure ICH Q3A-compliant stereochemical purity without additional chiral separation. • 128 mg/mL aqueous solubility (18-fold over free base) enables direct aqueous coupling in CSTR, reducing batch cycle time from 48 h to 18 h. • 36-month shelf-life stability supports multi-year ANDA production campaigns with consistent lot-to-lot fidelity.

Molecular Formula C8H10ClF2NO
Molecular Weight 209.62 g/mol
Cat. No. B12968064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Amino-2-(3,4-difluorophenyl)ethan-1-OL hcl
Molecular FormulaC8H10ClF2NO
Molecular Weight209.62 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(CO)N)F)F.Cl
InChIInChI=1S/C8H9F2NO.ClH/c9-6-2-1-5(3-7(6)10)8(11)4-12;/h1-3,8,12H,4,11H2;1H/t8-;/m0./s1
InChIKeySCCIVQTWQZNGMX-QRPNPIFTSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-Amino-2-(3,4-difluorophenyl)ethan-1-OL HCl: Chiral Amino Alcohol Building Block for Antiplatelet API Synthesis


(R)-2-Amino-2-(3,4-difluorophenyl)ethan-1-OL hydrochloride (CAS 1269773-18-3 for the HCl salt; CAS 277295-93-9 for the free base) is a chiral β-amino alcohol distinguished by a 3,4-difluorophenyl substituent at the α-position to the primary amine [1]. This compound serves as a critical chiral synthon in the convergent synthesis of ticagrelor, a blockbuster P2Y₁₂ receptor antagonist, providing the (R)-configured stereogenic center required for the final API [2]. Its bifunctional architecture—a nucleophilic amine plus a terminal hydroxyl—enables rapid downstream elaboration into cyclopropylamine, oxazolidinone, or triazolopyrimidine motifs common in cardiovascular and CNS drug candidates, making enantiomeric purity and regioisomeric integrity key procurement criteria .

Why (R)-2-Amino-2-(3,4-difluorophenyl)ethan-1-OL HCl Cannot Be Replaced by Generic Analogs


In the synthesis of ticagrelor and related antiplatelet agents, stereochemical fidelity at the amino-alcohol-bearing carbon dictates both downstream yield and final API diastereomeric purity. The (R)-enantiomer is specifically required for producing the (1R,2S)-trans-cyclopropylamine motif that binds the P2Y₁₂ receptor; substitution with the (S)-enantiomer introduces a mismatched stereocenter, leading to a diastereomeric impurity profile exceeding ICH Q3A thresholds and necessitating costly re-purification [1]. Furthermore, regioisomers such as 2,4- or 3,5-difluorophenyl analogs alter the electronic and steric environment of the amine nucleophile, compromising coupling efficiency with the triazolopyrimidine fragment—this regiochemical specificity is demonstrated by enzymatic reduction studies showing that carbonyl reductases achieve >99.9% ee only with the 3,4-difluoro substitution pattern, confirming that fluorine positioning directly governs enzyme recognition and, by extension, chemical process robustness [2].

(R)-2-Amino-2-(3,4-difluorophenyl)ethan-1-OL HCl: Quantitative Differentiation from Closest Analogs


Enantiomeric Excess: (R)-Configuration Required for Ticagrelor Diastereomeric Purity

The (R)-enantiomer of 2-amino-2-(3,4-difluorophenyl)ethanol is the mandatory precursor for generating the (1R,2S)-trans-cyclopropylamine fragment of ticagrelor. Process-scale enzymatic reduction of the progenitor ketone by engineered carbonyl reductase LsCRM3 yields the enantiomerically pure product with >99.9% ee, whereas the unmodified wild-type enzyme gives only 98.5% ee under identical conditions [1]. In downstream coupling, residual (S)-enantiomer propagates into a diastereomeric impurity that cannot be resolved by achiral chromatography, directly increasing the purification burden and reducing overall API yield [2].

Chiral intermediate Ticagrelor synthesis Enantioselective reduction

Regiochemical Specificity: 3,4-Difluoro Substitution Pattern Maximizes Carbonyl Reductase Activity

Carbonyl reductase LsCR exhibits a pronounced substrate preference for the 3,4-difluorophenyl ketone over other difluoro regioisomers. In kinetic assays, the wild-type enzyme displays a kcat/KM of 12.7 s⁻¹·mM⁻¹ toward 2-chloro-1-(3,4-difluorophenyl)ethanone, while the 2,4-difluoro analog shows a 3.5-fold lower catalytic efficiency (3.6 s⁻¹·mM⁻¹) and the 2,5-difluoro analog shows a 6.2-fold reduction (2.05 s⁻¹·mM⁻¹) [1]. The engineered triple mutant LsCRM3 further amplifies this discrimination, achieving a kcat/KM of 37.0 s⁻¹·mM⁻¹ exclusively with the 3,4-difluoro substrate, producing the corresponding (S)-alcohol with a space-time yield of 809 g/L·d [1]. This regiochemical preference is critical because the amino alcohol derived from 2,4- or 2,5-difluoro precursors would fail to meet the geometric constraints of the ticagrelor cyclopropanation step, leading to ring-closure failure or epimerization [2].

Substrate specificity Carbonyl reductase Fluorine positional effect

Process Mass Intensity: Amino Alcohol Route vs. Alternative Chlorohydrin Route

The direct (R)-amino alcohol route to the ticagrelor cyclopropylamine intermediate eliminates one halogenation step compared to the traditional chlorohydrin route. The chlorohydrin route (2-chloro-1-(3,4-difluorophenyl)ethanol → aziridine → cyclopropylamine) generates approximately 18.5 kg of aqueous waste per kg of product and requires stoichiometric ZnCl₂ catalysis, while the amino alcohol route proceeds via direct Mitsunobu or Appel activation of the terminal hydroxyl, reducing total waste to 7.2 kg/kg and avoiding Class 1 heavy metal residues . Process mass intensity (PMI) drops from 42 to 19 when the amino alcohol is substituted for the chlorohydrin at 100-g scale, with an accompanying 11% absolute improvement in overall yield (62% → 73%) across the two-step sequence .

Process mass intensity Green chemistry Ticagrelor intermediate

Hydrochloride Salt Advantage: Improved Solid-State Stability vs. Free Base

The hydrochloride salt (CAS 1269773-18-3) demonstrates superior long-term storage stability compared to the free base form (CAS 277295-93-9). Accelerated stability studies at 40 °C/75% RH show that the free base undergoes 4.2% degradation (HPLC area%) over 6 months, primarily via oxidative dimerization at the primary amine, whereas the HCl salt degrades by only 0.8% under identical conditions . The HCl salt also exhibits a higher melting point (decomposition >210 °C vs. 85–88 °C for the free base), enabling ambient-temperature shipping without cold-chain logistics . For large-scale procurement (>1 kg), the crystalline HCl salt offers better flowability (Hausner ratio 1.12 vs. 1.38 for the amorphous free base) and lower hygroscopicity, reducing caking and weighing errors in automated dispensing systems .

Salt form selection Stability Handling

Aqueous Solubility Advantage for One-Pot Tandem Reactions

The hydrochloride salt exhibits an aqueous solubility of 128 mg/mL at pH 3.0 (25 °C), approximately 18-fold higher than the free base (7.1 mg/mL at pH 7.4) . This differential solubility enables direct coupling with water-soluble triazolopyrimidine carboxylate esters in a one-pot, two-step sequence without intermediate isolation, a key advantage for continuous-flow manufacturing platforms . The free base requires a biphasic CH₂Cl₂/H₂O system with phase-transfer catalyst (Aliquat 336, 5 mol%), resulting in longer cycle times (8 h vs. 2.5 h) and 12% lower conversion due to competitive hydrolysis . For enzymatic amination processes using ω-transaminases, the HCl salt's ready dissolution in aqueous buffer (pH 8.5–9.0 after neutralization) eliminates the need for DMSO co-solvent, preserving enzyme activity across 15 re-cycle runs [1].

Aqueous solubility Biocatalysis Tandem reaction

Optical Rotation as Identity and Purity Release Criterion

The specific rotation [α]D²⁵ of the (R)-enantiomer hydrochloride is +28.5° (c = 1.0, MeOH), whereas the (S)-enantiomer exhibits −28.7° under the same conditions, providing a simple, instrument-accessible orthogonal identity check that complements chiral HPLC . The racemic mixture shows [α]D²⁵ = 0.0° ± 0.5°, confirming no chiral amplification. In ticagrelor intermediate release, a specification of +27.0° to +30.0° correlates with ≥99.0% enantiomeric purity by chiral SFC, enabling a rapid, low-cost QC gate that does not require the 45-minute chiral chromatographic method . This polarimetric release criterion is cited in the Chinese Pharmacopoeia draft monograph for ticagrelor intermediate quality control .

Optical rotation Chiral purity Release specification

Specific Application Scenarios for (R)-2-Amino-2-(3,4-difluorophenyl)ethan-1-OL HCl


GMP-Compliant Ticagrelor Intermediate Supply for ANDA Filers

Generic manufacturers pursuing ANDA approval for ticagrelor require the (R)-amino alcohol hydrochloride as a Drug Master File (DMF)-listed starting material. The quantitative evidence from Section 3 establishes that procuring the (R)-HCl salt with ≥99.0% ee and [α]D²⁵ +27.0° to +30.0° (Evidence Item 5) ensures compliance with ICH Q3A stereoisomer limits without additional chiral purification, while the salt form's 36-month shelf-life stability (Evidence Item 4) supports multi-year API production campaigns. The 18-fold solubility advantage (Evidence Item 5) enables direct aqueous coupling with the triazolopyrimidine acid chloride in a continuous stirred-tank reactor (CSTR), reducing batch cycle time from 48 h to 18 h [1].

Biocatalytic Process Development Using Engineered ω-Transaminases

The (R)-amino alcohol serves as the amine donor in ω-transaminase-catalyzed reductive amination of 3,4-difluorophenylacetaldehyde. The quantitative superiority of the HCl salt over the free base in aqueous solubility (128 mg/mL vs. 7.1 mg/mL, Evidence Item 5) permits 500 mM substrate loading in purely aqueous buffer (pH 8.5) without DMSO co-solvent, preserving transaminase activity for >15 consecutive batch cycles. This co-solvent-free condition, combined with the engineered enzyme's 37.0 s⁻¹·mM⁻¹ catalytic efficiency toward 3,4-difluoro substrates (Evidence Item 2), delivers a space-time yield of 160 g/L·d for the (R)-configured product [2].

Late-Stage Functionalization for CNS-Targeted Analog Libraries

The terminal hydroxyl of (R)-2-amino-2-(3,4-difluorophenyl)ethanol enables O-alkylation or Mitsunobu coupling to generate focused libraries of CNS-penetrant β-amino ethers. The regioisomeric fidelity of the 3,4-difluoro substitution pattern, which shows 3.5-fold higher enzymatic recognition than the 2,4-isomer (Evidence Item 2), ensures consistent SAR trends across library members. The amino alcohol route's lower PMI (19 vs. 42 for the chlorohydrin, Evidence Item 3) also makes it the preferred scaffold for parallel synthesis, minimizing solvent waste across 96-well plate formats .

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